![molecular formula C15H9BrN4O4 B2769111 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide CAS No. 891127-52-9](/img/structure/B2769111.png)

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

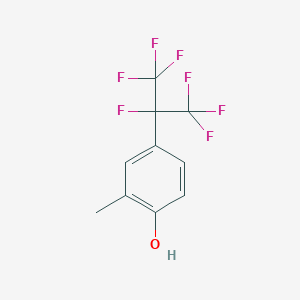

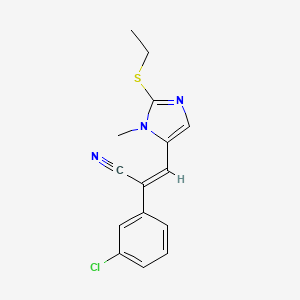

“N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The compound also has a bromophenyl group, a nitro group, and an amide group.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, bromophenyl group, nitro group, and amide group would all contribute to its overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The bromophenyl group could potentially undergo electrophilic aromatic substitution reactions, and the amide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially affect its solubility and reactivity .Scientific Research Applications

Synthesis and Characterization

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide and its derivatives are synthesized through various chemical reactions that involve the coupling of bromophenyl and nitrobenzamide moieties with an oxadiazole ring serving as a core structure. The synthesis procedures often employ techniques like NMR, MS, IR spectroscopy, and X-ray diffraction methods for structural characterization. For example, the synthesis and characterization of similar compounds have been detailed, demonstrating the importance of structural elucidation in understanding the compound's properties and potential applications (Dian He et al., 2014).

Biological Activity

The biological activities of compounds containing the 1,3,4-oxadiazole ring, similar to this compound, are a significant area of interest. These compounds have been explored for their antimicrobial, antitubercular, antifungal, and anticancer activities. For instance, certain derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains, highlighting the therapeutic potential of these compounds in treating infections (Aziz‐ur‐Rehman et al., 2013).

Antimicrobial and Antitubercular Applications

Specific derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies contribute to the development of new therapeutic agents capable of combating resistant strains of bacteria and tuberculosis. The antimicrobial evaluation of some derivatives has been promising, showing activity against multidrug-resistant bacterial and fungal species (D. Joshi & K. Parikh, 2013).

Mechanism of Action

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects such as antileishmanial and antimalarial activities .

Result of Action

Similar compounds have been shown to have various biological effects, such as antileishmanial and antimalarial activities .

Action Environment

Similar compounds have been shown to be influenced by various environmental factors, such as ph and temperature .

Safety and Hazards

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities and the development of synthesis methods. Given the biological activities associated with oxadiazole derivatives, this compound could have potential applications in medicine or agriculture .

Properties

IUPAC Name |

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN4O4/c16-11-6-4-9(5-7-11)14-18-19-15(24-14)17-13(21)10-2-1-3-12(8-10)20(22)23/h1-8H,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYUFCHFFKJPPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2769030.png)

![9-chloro-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2769031.png)

![N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2769040.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2769042.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2769043.png)